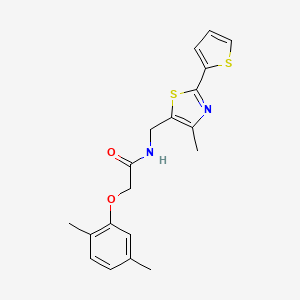
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N2O2S, and its structure includes a thiazole ring, a thiophene moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, similar to the compound . For instance, a study synthesized various thiazole derivatives and evaluated their anticancer activities against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through caspase-3 activation assays . Although specific data on the compound's anticancer activity is limited, its structural similarities to effective thiazole derivatives suggest a potential for similar effects.
Enzyme Inhibition
The compound's structure indicates it may act as an inhibitor of enzymes involved in neurotransmitter degradation, such as butyrylcholinesterase (BChE). Inhibitors of BChE are particularly relevant for Alzheimer's disease treatment. A related study found that substituted acetamide derivatives showed promising BChE inhibition with IC50 values ranging from 3.94 μM to 19.60 μM . While direct studies on this specific compound's BChE inhibition are lacking, its design aligns with known effective inhibitors.
The proposed mechanism of action for compounds with similar structures often involves binding to active sites of enzymes or receptors. For example, the aromatic rings may facilitate π–π stacking interactions with key amino acids in enzyme active sites, enhancing binding affinity and specificity. The thiazole moiety could contribute to hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .
Case Studies
- Thiazole Derivatives in Cancer Research : A study synthesized a series of thiazole derivatives and tested their anticancer properties. Compounds with specific substitutions demonstrated significant cytotoxicity against tumor cell lines, indicating that structural modifications can enhance biological activity .
- Neuroprotective Effects : Research on related compounds has shown neuroprotective effects through BChE inhibition, which is crucial for maintaining acetylcholine levels and preventing neurodegeneration in Alzheimer's disease models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.41 g/mol |
| Anticancer Activity (IC50) | Not directly studied |
| BChE Inhibition | Potential based on structure |
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-12-6-7-13(2)15(9-12)23-11-18(22)20-10-17-14(3)21-19(25-17)16-5-4-8-24-16/h4-9H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHYASLDMWMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













